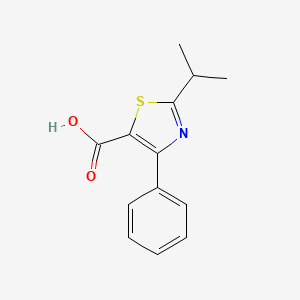
2-Isopropyl-4-phenylthiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-4-phenylthiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-4-phenylthiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-1-phenylethanone with thiourea to form the thiazole ring, followed by alkylation with isopropyl bromide. The final step involves carboxylation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxy or keto derivatives.
Reduction: Reduction reactions can target the thiazole ring or the carboxylic acid group, resulting in the formation of thiazolidine derivatives or alcohols, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are commonly employed.
Major Products:
Oxidation: Hydroxy or keto derivatives.
Reduction: Thiazolidine derivatives or alcohols.
Substitution: Various substituted thiazole or phenyl derivatives.
Aplicaciones Científicas De Investigación
2-Isopropyl-4-phenylthiazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-4-phenylthiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing binding affinity. These interactions can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of biochemical pathways.
Comparación Con Compuestos Similares
- 4-Phenylthiazole-5-carboxylic acid
- 2-Isopropylthiazole-5-carboxylic acid
- 4-Phenylthiazole
Comparison: 2-Isopropyl-4-phenylthiazole-5-carboxylic acid is unique due to the presence of both the isopropyl and phenyl groups, which can enhance its biological activity and chemical reactivity compared to similar compounds. The combination of these substituents can lead to improved binding affinity to biological targets and increased stability in chemical reactions.
Propiedades
Fórmula molecular |
C13H13NO2S |
|---|---|
Peso molecular |
247.31 g/mol |
Nombre IUPAC |
4-phenyl-2-propan-2-yl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C13H13NO2S/c1-8(2)12-14-10(11(17-12)13(15)16)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,15,16) |
Clave InChI |
MKBXNIHFLKQQOV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC(=C(S1)C(=O)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


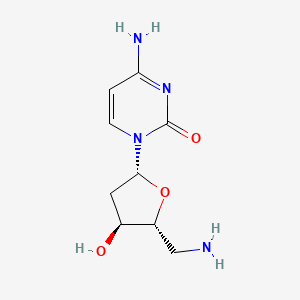
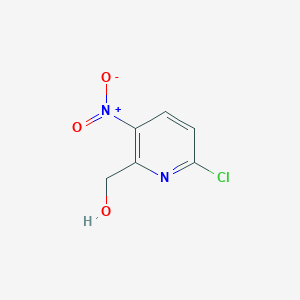
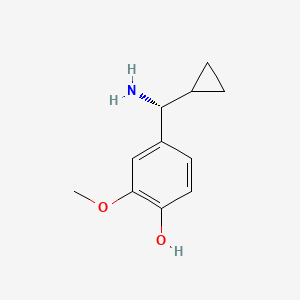
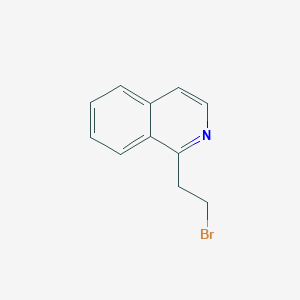
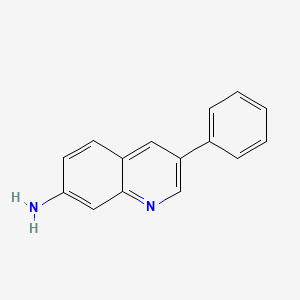
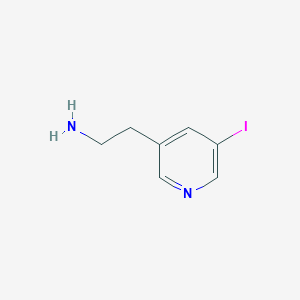
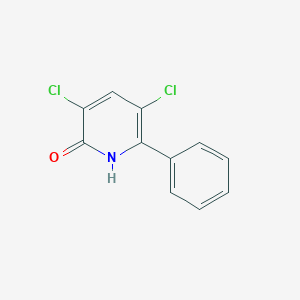
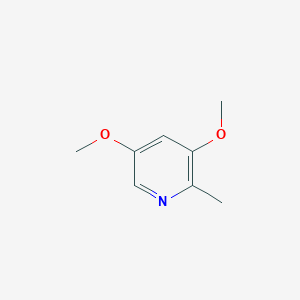
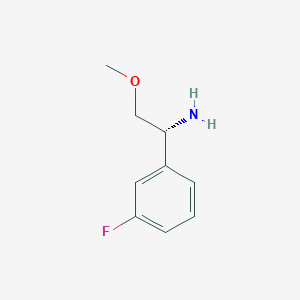
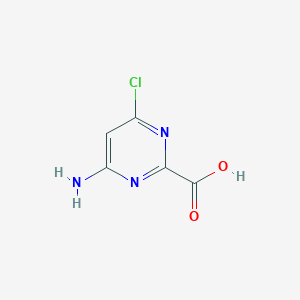
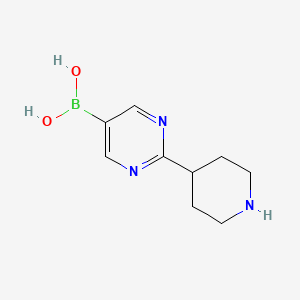
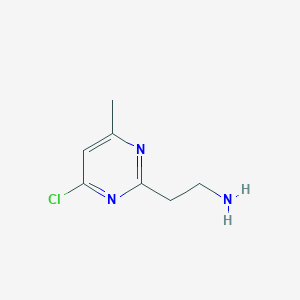
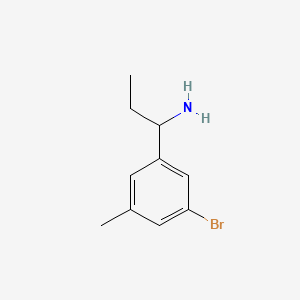
![2-Ethyl-1H-naphtho[2,3-D]imidazole](/img/structure/B12973171.png)
